Cas no 1806613-84-2 (1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)

1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one
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- インチ: 1S/C10H7BrF4OS/c11-5-8(16)4-6-3-7(12)1-2-9(6)17-10(13,14)15/h1-3H,4-5H2
- InChIKey: WHHBOSSYZWOMGL-UHFFFAOYSA-N
- ほほえんだ: BrCC(CC1C=C(C=CC=1SC(F)(F)F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 272
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 42.4
1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013017956-1g |
1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one |
1806613-84-2 | 97% | 1g |
1,564.50 USD | 2021-05-31 | |
Alichem | A013017956-250mg |
1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one |
1806613-84-2 | 97% | 250mg |
484.80 USD | 2021-05-31 | |
Alichem | A013017956-500mg |
1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one |
1806613-84-2 | 97% | 500mg |
815.00 USD | 2021-05-31 |
1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one 関連文献
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-oneに関する追加情報
1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one: A Comprehensive Overview
The compound with CAS No. 1806613-84-2, commonly referred to as 1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine-substituted phenyl ring, and a trifluoromethylthio group. These features make it a valuable building block in the development of novel pharmaceutical agents and advanced materials.
Recent studies have highlighted the potential of 1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one as a key intermediate in the synthesis of bioactive compounds. Its structure allows for versatile reactivity, enabling chemists to explore various substitution and coupling reactions. For instance, the bromine atom can serve as an excellent leaving group, facilitating nucleophilic substitutions that are critical in forming complex molecular architectures. Additionally, the trifluoromethylthio group imparts unique electronic properties, enhancing the compound's stability and reactivity in specific reaction conditions.
One of the most notable applications of this compound is in the field of drug discovery. Researchers have utilized 1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one as a precursor in the development of kinase inhibitors, which are essential in targeting various diseases such as cancer and inflammatory disorders. The fluorine atom in the phenyl ring contributes to the molecule's lipophilicity, improving its ability to cross cellular membranes and bind to target proteins with high affinity.
Moreover, the trifluoromethylthio group has been shown to enhance the metabolic stability of derivatives derived from this compound. This is particularly important in pharmaceutical development, where compounds must withstand enzymatic degradation to maintain their efficacy over time. Studies published in leading chemistry journals have demonstrated that derivatives of 1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one exhibit promising pharmacokinetic profiles, making them strong candidates for preclinical testing.
In terms of synthesis, 1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one can be prepared through a variety of methods, including Friedel-Crafts acylation and nucleophilic aromatic substitution. These methods leverage the reactivity of bromine and sulfur atoms to construct the desired molecular framework. Recent advancements in catalytic systems have further optimized these reactions, enabling higher yields and improved purity levels.
The structural versatility of this compound also extends to its use in materials science. For example, derivatives of 1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one have been explored as potential candidates for organic light-emitting diodes (OLEDs). The combination of electron-withdrawing groups like fluorine and trifluoromethylthio enhances the molecule's electroluminescent properties, making it suitable for applications in display technology.
Furthermore, computational studies have provided valuable insights into the electronic properties and reactivity patterns of 1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one. Quantum mechanical calculations have revealed that the molecule exhibits a unique balance between conjugation and steric effects, which influences its interaction with biological targets. These findings have guided researchers in designing more effective drug candidates with tailored physicochemical properties.
In conclusion, 1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan
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